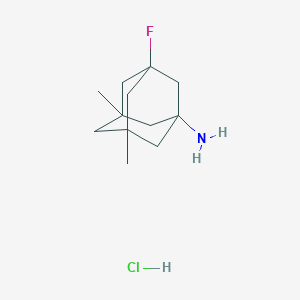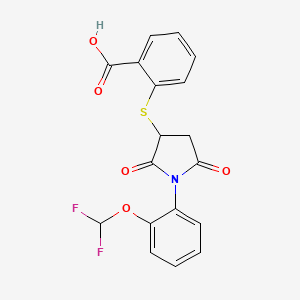
3-Fluoro-5,7-dimethyladamantan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5,7-dimethyladamantan-1-amine;hydrochloride is a chemical compound with the CAS Number: 2287281-09-6 . It has a molecular weight of 233.76 . The IUPAC name for this compound is (1r,3s,5R,7S)-3-fluoro-5,7-dimethyladamantan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20FN.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h3-8,14H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación
Novel Synthesis and Derivatives
- Synthesis Process : 3-Fluoro-5,7-dimethyladamantan-1-amine, isolated as the hydrochloride, is synthesized through a convenient and rapid three-step reaction sequence. This process also facilitates the preparation of its derivatives, such as 3-fluoro-1-(N-adamantyl)-p-toluenesulfonamide, 3-fluoro-1-(N-adamantyl) benzamide, and 3-fluoro-1-methyl-(N-adamantyl) carbamate (Anderson, Burks, & Harruna, 1988).
Multitarget Agents for Alzheimer’s Disease
- Memantine Derivatives : Memantine, closely related to 3,5-dimethyladamantan-1-amine, is used as a noncompetitive N-methyl-D-aspartate receptor antagonist in Alzheimer's disease treatment. Recent studies focus on designing multi-target directed ligands (MTDLs) combining memantine's core structure with pharmacophoric features of known neuroprotectants, indicating a potential research application for similar compounds (Marotta, Basagni, Rosini, & Minarini, 2020).
Fluorosensing and Fluorination Techniques
- Enantioselective Fluorosensing : Studies have developed methods for enantioselective fluorosensing, utilizing fluorine-substituted compounds. These methods may provide insights into the possible uses of 3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride in similar applications (Mei, Martin, & Wolf, 2006).
- Palladium-Catalyzed Trifluoromethylation : The palladium-catalyzed trifluoromethylation of aryl chlorides demonstrates the significant role of fluorine atoms in pharmaceutical compounds, suggesting potential uses for fluorine-containing compounds like 3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride in pharmaceutical synthesis (Cho et al., 2010).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-fluoro-5,7-dimethyladamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h3-8,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYBBORMBIDYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)F)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2923203.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2923205.png)
![N-cyclopentyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2923206.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923209.png)
![2,5-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2923210.png)

![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)
![2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923223.png)